Glycyl-L-serine

描述

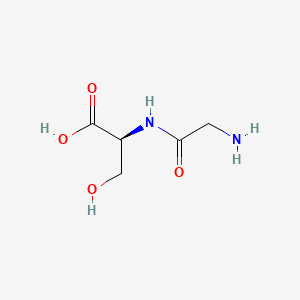

Overview of Glycyl-L-serine as a Dipeptide

This compound is a dipeptide, an organic compound formed from two amino acids joined by a single peptide bond. bovinedb.ca Specifically, it consists of glycine (B1666218), the simplest amino acid, linked to L-serine. ontosight.aiechemi.com The formation involves a peptide bond between the amino group of glycine and the carboxyl group of L-serine. ontosight.ai This structure gives it distinct chemical properties that are a focus of research. ontosight.ai The presence of the hydroxyl group (-OH) from the serine residue and the flexible glycine backbone allows for specific interactions, such as hydrogen bonding, which are crucial for its biological functions. cymitquimica.com this compound is a white, crystalline powder that is highly soluble in water. chembk.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid nih.gov |

| Molecular Formula | C₅H₁₀N₂O₄ ontosight.ai |

| Molecular Weight | 162.14 g/mol nih.govnih.gov |

| CAS Number | 7361-43-5 chembk.comnih.gov |

| Melting Point | 201-202 °C echemi.comchembk.com |

| Topological Polar Surface Area | 113 Ų nih.gov |

| Hydrogen Bond Donor Count | 4 nih.gov |

| Hydrogen Bond Acceptor Count | 5 nih.gov |

Significance of this compound in Biochemical and Biological Contexts

This compound holds considerable significance in biochemical and biological research. As a dipeptide, it is an intermediate in protein metabolism, resulting from the incomplete breakdown of larger proteins. While many dipeptides are quickly broken down further, some, like this compound, are studied for their potential physiological or cell-signaling roles.

One of the key areas of its significance is in cellular transport. The proton-coupled peptide transporter 1 (PEPT-1), found predominantly in the small intestine, is responsible for the uptake of dietary dipeptides and tripeptides. mdpi.com this compound, as a dipeptide, is a substrate for such transporters, making it a model compound for studying peptide absorption and transport across cellular membranes. mdpi.commun.ca The efficiency of dipeptide uptake, such as that of this compound, can influence the absorption of amino acids. mun.ca

Furthermore, the constituent amino acids of this compound have vital roles. L-serine is crucial for cellular proliferation and is a primary source for the synthesis of nucleotides. nih.gov It is considered a conditionally essential amino acid in cell cultures because it often cannot be synthesized in sufficient amounts to meet cellular demands. nih.govthermofisher.com The study of this compound can provide insights into the metabolic pathways of both glycine and L-serine. cymitquimica.com

The dipeptide and its derivatives are also explored in bioinorganic chemistry. For instance, it can form complexes with metal ions like copper(II). ontosight.ai These complexes are studied to understand metal-peptide interactions, which are fundamental to many biological processes, including enzymatic activity and copper transport. ontosight.ai

Historical Perspective of this compound Research

Research into peptides began to flourish in the early 20th century, following the discovery and characterization of amino acids. L-serine was first isolated from silk protein in 1865. acs.org The synthesis of peptides in the laboratory became a major focus, with early methods being developed to link amino acids together. While specific early discovery papers for this compound are not prominently highlighted in general literature, its study is embedded in the broader history of peptide chemistry.

Early research on similar dipeptides primarily involved their synthesis and characterization. For example, studies from the 1970s investigated the synthesis of various peptides, including those containing serine, to understand their structure and stability. acs.orgacs.org The investigation of metal complexes with dipeptides, including those with this compound, also gained traction in the latter half of the 20th century, driven by an increasing understanding of the essential role of trace metals in biological systems. Early studies on copper-peptide complexes relied on techniques like pH-potentiometric analysis to understand their basic coordination patterns in solution.

Scope and Objectives of this compound Research

Modern research on this compound is diverse, spanning multiple scientific disciplines. A significant objective is to further elucidate its role in metabolism and cellular signaling. ontosight.ai Researchers are interested in how the levels of specific dipeptides might serve as biomarkers for certain health conditions or provide insights into amino acid metabolism. ontosight.ai

Another major area of research is its application in biotechnology and materials science. A 2023 study investigated the proton conductivity of this compound, exploring its potential use in biocompatible electronic devices. nih.gov The study found that proton transport in hydrated this compound crystals is facilitated by water molecules, indicating its potential as a biomaterial for proton-conducting applications. nih.gov

In the field of bioinorganic chemistry, the study of this compound complexes with metal ions like copper and gold continues. researchgate.net Research focuses on the precise structure of these complexes and their potential applications, for example, as catalysts that mimic enzyme functions or as agents in medical research. ontosight.airesearchgate.net

Furthermore, synthetic chemistry research continues to develop new methods for creating peptides and their derivatives. A recent study described a convergent synthesis of a deuterium-labeled serine dipeptide lipid, which includes a this compound component, for use as an analytical standard in biological samples. nih.gov

Table 2: Summary of Recent Research Areas for this compound

| Research Area | Key Objective | Relevant Findings |

|---|---|---|

| Biomaterials | To investigate proton conductivity for use in biocompatible electronics. | Hydrated this compound crystals exhibit proton conduction through water-mediated hydrogen bond networks. nih.gov |

| Metabolomics | To understand its role as a metabolite and potential biomarker. | It is an intermediate in protein catabolism and its levels may reflect metabolic states. ontosight.ai |

| Bioinorganic Chemistry | To characterize metal-dipeptide complexes and their functions. | Forms stable, square-planar complexes with Copper(II), acting as a tridentate ligand. tandfonline.com |

| Synthetic Chemistry | To develop methods for creating labeled dipeptides for analytical use. | Successful convergent synthesis of deuterium-labeled serine dipeptide lipids for mass spectrometry analysis. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315712 | |

| Record name | L-Serine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-43-5 | |

| Record name | L-Serine, N-glycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthesis Methodologies for Glycyl L Serine and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques for Glycyl-L-serine

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of peptide synthesis, allowing for the efficient and rapid assembly of peptide chains on an insoluble polymer support. csic.esluxembourg-bio.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is predominantly used due to its milder deprotection conditions compared to the Boc strategy. csic.esluxembourg-bio.com The general workflow involves anchoring the C-terminal amino acid (glycine in this case, for synthesis in the C-to-N direction, although synthesis typically proceeds N-to-C with the C-terminal amino acid attached first) to the resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acid. csic.es

For the synthesis of this compound, the process would typically involve anchoring Fmoc-L-serine to the resin, followed by deprotection and coupling of Fmoc-glycine.

The choice of solid support is critical for a successful synthesis. Polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-modified polystyrene resins are common choices. csic.esluxembourg-bio.com For synthesizing a peptide acid like this compound, a resin with a suitable handle that allows for cleavage under acidic conditions is required. The Wang resin, a polystyrene resin functionalized with hydroxyl groups, is frequently employed for this purpose. iris-biotech.de

The initial step is the esterification of the first protected amino acid, Fmoc-L-serine(tBu)-OH, to the resin. The hydroxyl side chain of serine is typically protected with a tert-butyl (tBu) group to prevent side reactions. Activation of the resin's hydroxyl groups can be achieved using reagents like diisopropylcarbodiimide (DIC) in a solvent such as dichloromethane (B109758) (DCM). A catalyst, 4-(N,N-dimethylamino)pyridine (DMAP), is often required for efficient coupling to hydroxy-functionalized resins, though its use must be carefully controlled to minimize racemization. peptide.com

Table 1: Common Resins for SPPS of Peptide Acids

| Resin Name | Functional Group | Linkage Type | Cleavage Condition |

|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Ester | Strong Acid (e.g., TFA) |

| 2-Chlorotrityl chloride (2-CTC) Resin | Chlorotrityl | Ester | Mild Acid (e.g., 1% TFA) |

| PAM Resin | Phenylacetamidomethyl | Ester | Strong Acid (e.g., HF) |

This table presents a selection of resins suitable for synthesizing peptide acids like this compound via SPPS.

The temporary Nα-Fmoc protecting group is stable under acidic and neutral conditions but is selectively removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.esnih.gov The standard protocol involves treating the Fmoc-protected peptide-resin with a 20% piperidine in DMF solution. acs.org The mechanism involves the abstraction of an acidic proton from the fluorene (B118485) ring, followed by β-elimination to release the free amine and dibenzofulvene, which is scavenged by the piperidine. nih.gov

Incomplete Fmoc deprotection can lead to deletion sequences, reducing the yield of the target peptide. iris-biotech.de Monitoring the deprotection reaction can be performed using a qualitative ninhydrin (B49086) test, which detects the presence of the newly formed free primary amine. csic.es If deprotection is sluggish, extending the reaction time or using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an auxiliary base can be beneficial. iris-biotech.de

Table 2: Common Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine (PP) | 20% (v/v) | DMF | Standard, widely used reagent. nih.gov |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar performance to piperidine, sometimes used as an alternative. nih.gov |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | Effective alternative, requires ethanol for solubility. nih.gov |

This table summarizes common reagents used for the critical Fmoc deprotection step in SPPS.

Once the amine of the resin-bound serine is deprotected, the next amino acid, Fmoc-glycine, is introduced. The carboxyl group of Fmoc-glycine must be activated to facilitate the formation of the peptide bond. Carbodiimides like DIC were early activating agents, but their use alone can lead to side reactions and racemization. peptide.comuniversite-paris-saclay.fr The addition of N-hydroxybenzotriazole (HOBt) suppresses these side reactions by forming a more reactive and less prone to racemization OBt active ester intermediate. universite-paris-saclay.fracs.org

Modern coupling strategies often utilize pre-formed aminium/uronium or phosphonium (B103445) salt-based reagents, which are highly efficient. peptide.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a popular and effective coupling reagent used in conjunction with a base like Diisopropylethylamine (DIPEA). universite-paris-saclay.fr HBTU reacts with the carboxylic acid to form an HOBt-ester in situ, leading to rapid and efficient coupling. peptide.com For the synthesis of this compound, Fmoc-glycine would be activated with HBTU/HOBt and a base before being added to the deprotected serine-resin.

Table 3: Selected Coupling Reagents for Fmoc-SPPS

| Reagent Acronym | Full Name | Class | Key Features |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, rapid coupling, commonly used with HOBt. peptide.com |

| HOBt | N-Hydroxybenzotriazole | Additive | Suppresses racemization and side reactions when used with carbodiimides. acs.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, less epimerization, good for difficult couplings. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for hindered couplings. nih.gov |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide (B86325) | Used with additives like HOBt; byproduct is soluble in common solvents. peptide.com |

This table highlights common activating agents and additives used to form the peptide bond during SPPS.

The final step in SPPS is the cleavage of the completed dipeptide from the resin support and the simultaneous removal of all side-chain protecting groups (in this case, the tBu group from serine). This is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).

During acidolysis, reactive cationic species are generated from the protecting groups and the resin linker, which can modify nucleophilic residues like tryptophan or methionine. To prevent this, scavengers are added to the TFA cleavage cocktail. For a simple peptide like this compound, which lacks highly sensitive residues, a common and effective non-malodorous cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). A typical ratio is 95:2.5:2.5 (TFA:water:TIS). After cleavage for 1-3 hours, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. acs.org

The crude peptide is then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final high-purity this compound.

Table 4: Common TFA-Based Cleavage Cocktails for Fmoc-SPPS

| Cocktail Components | Ratio (v/v) | Target Residues/Purpose |

|---|---|---|

| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | General purpose, good for most sequences without Cys, Met, or Trp. |

| TFA / H₂O / EDT / TIS | 92.5 : 2.5 : 2.5 : 2.5 | For peptides containing Cysteine (Cys). |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | "Universal" cocktail for complex peptides with multiple sensitive residues. |

This table outlines various cleavage mixtures used to release the final peptide from the solid support.

Coupling Methodologies (e.g., HOBt and HBTU)

Solution-Phase Synthesis Approaches for this compound

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and remains a valuable method, particularly for large-scale production where SPPS can be cost-prohibitive. nih.gov In this approach, each reaction (protection, coupling, and deprotection) is carried out in an appropriate solvent system, and the intermediate product is isolated and purified after each step. mdpi.com

The synthesis of this compound would involve protecting the amino group of glycine (B1666218) (e.g., with a Boc or Cbz group) and the carboxyl group of L-serine (e.g., as a methyl or ethyl ester). The carboxyl group of the N-protected glycine is then activated, often using a carbodiimide like DCC or EDC in the presence of an additive like HOBt to minimize racemization. universite-paris-saclay.fr This activated species is then reacted with the serine ester in a suitable solvent. After the coupling reaction is complete, the protected dipeptide is purified, typically by extraction and crystallization. Finally, the protecting groups are removed in subsequent steps to yield the final this compound.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high specificity of enzymes to catalyze chemical transformations, often under mild, aqueous conditions. For peptide synthesis, proteases can be used in reverse to catalyze the formation of peptide bonds (aminolysis) rather than their hydrolysis. mdpi.com This approach can circumvent the need for extensive side-chain protection. nih.gov

Papain, a cysteine protease, has been successfully used for the polymerization of L-serine ethyl ester (Ser-OEt) in an aqueous medium without the need for protecting the hydroxyl side group. nih.gov The synthesis of this compound could be envisioned using a similar kinetically controlled approach. mdpi.com In this method, an activated glycine donor (e.g., glycine ethyl ester) would be used as a substrate for a suitable protease. The enzyme forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of L-serine (the nucleophile) to form the this compound dipeptide. mdpi.com The reaction conditions, such as pH and substrate concentration, are carefully optimized to favor synthesis over hydrolysis. nih.gov

Synthesis of this compound Analogues and Derivatized Forms

The modification of this compound through the introduction of metal ions, lipid chains, or by its incorporation into larger peptidomimetic structures represents a significant area of research. These derivatizations aim to enhance or alter the physicochemical and biological properties of the parent dipeptide.

The coordination of metal ions to this compound has been extensively studied to understand the fundamental principles of metal-peptide interactions. tandfonline.comontosight.ai These complexes often exhibit unique structural and electronic properties that are of interest in bioinorganic chemistry.

The synthesis of Copper(II)-Glycyl-L-serine complexes can be achieved through various methods, including aqueous solution and solid-state mechanochemical approaches. In a typical aqueous solution method, this compound is dissolved in deionized water, and a Copper(II) salt, such as copper(II) chloride dihydrate, is added with stirring. The pH of the solution is adjusted to approximately 7.0 using a base like sodium hydroxide (B78521), and the reaction is allowed to proceed at room temperature. The resulting complex can then be isolated by centrifugation and lyophilization.

Alternatively, a solid-state mechanochemical synthesis involves grinding this compound with a copper salt, for instance, copper(II) sulfate (B86663) pentahydrate, in a mortar. The pH is intermittently adjusted during the grinding process. The final product is then washed and dried.

The this compound dipeptide typically acts as a tridentate ligand, coordinating to the Cu(II) ion through the amino group (NH2), the deprotonated amide nitrogen, and the carboxylate group (COO-). tandfonline.com This coordination results in the formation of stable five-membered chelate rings. tandfonline.com The fourth coordination site in the square-planar geometry around the copper ion is often occupied by a water molecule. tandfonline.com Spectroscopic techniques such as UV-Vis and IR spectroscopy are essential for characterizing these complexes, with UV-Vis helping to identify d-d transitions and IR confirming ligand coordination through shifts in vibrational frequencies.

Table 1: Synthesis Methods for Copper(II)-Glycyl-L-serine Complexes

| Method | Reactants | Key Conditions |

|---|---|---|

| Aqueous Solution | This compound, Copper(II) chloride dihydrate | pH 7.0, 25°C, 24h stirring |

It has also been noted that the reaction of formaldehyde (B43269) with a (N-salicylideneglycyl-L-valinato)copper(II) complex can lead to the formation of a seryl residue, demonstrating the potential for asymmetric synthesis of seryl-containing dipeptides. oup.com

The interaction of Gold(III) with peptides is an area of interest due to the potential of gold complexes in medicinal chemistry. researchgate.net While specific studies detailing the synthesis of Gold(III)-Glycyl-L-serine complexes are less common than those for copper, the principles of coordination chemistry are similar. The reaction of [AuCl₄]⁻ with dipeptides can lead to the formation of complexes where the peptide coordinates to the gold ion. researchgate.net For some tripeptides, tetradentate coordination of Au(III) has been observed, involving the N-terminal amine, two deprotonated amide nitrogens, and a carboxylate group. researchgate.net The study of Au(III) interactions with related peptides, such as those containing methionine or histidine, provides insights into the potential coordination modes with this compound. tandfonline.com Research has also explored the reduction of HAuCl₄ by various amino acids, including L-serine, to form gold nanoparticles, indicating the redox activity that can occur in such systems. mdpi.com

Beyond copper and gold, other metal ions can also form complexes with this compound and related dipeptides. For instance, studies on the complexation of Ni(II) and Cd(II) with N-Glycyl-L-leucine provide a model for understanding how other transition metals might interact with this compound. researchgate.net In these cases, the dipeptide ligand can act in a dianionic manner, coordinating through the carboxylate group and the deprotonated amide nitrogen. researchgate.net The coordination sphere can be completed by carbonyl oxygen atoms and water molecules, sometimes leading to polymeric structures through bridging carboxylate groups. researchgate.net The synthesis of such complexes typically involves reacting the dipeptide with the corresponding metal salt under controlled conditions.

Lipidation, the covalent attachment of a lipid moiety, is a strategy employed to modify the properties of peptides, such as their membrane permeability and interactions. While direct synthesis of lipidated this compound is not extensively detailed in the provided context, the synthesis of related lipidated peptides provides a clear methodological framework. For example, the synthesis of Glycyl-L-histidyl-L-lysine n-octyl ester involves the hydrogenation of a protected peptide followed by complexation with copper(II) acetate. google.com Another approach involves the esterification of a protected amino acid, such as Boc-D-glutamic acid, with a lipid alcohol like 1-octadecanol, followed by coupling to another amino acid. acs.org These methods highlight the general strategy of using protecting groups for the amino and carboxyl functions, coupling the peptide to a lipid chain (often an ester or amide linkage), and subsequent deprotection.

Peptidomimetics are compounds that mimic the structure and function of peptides but with modified backbones or side chains to improve properties like stability and bioavailability. mdpi.com this compound can be incorporated into such structures.

One approach involves the synthesis of serine side chain-linked peptidomimetic conjugates. For instance, the hydroxyl group of the serine residue can be used to form an ester linkage with another molecule, such as a cyclic phosphonate. nih.gov The synthesis of such conjugates often involves standard peptide coupling reagents. nih.gov

Another strategy is the replacement of amide bonds with bioisosteres like 1,2,3-triazoles. mdpi.com For example, L-serine can be coupled with molecules containing alkyne or azide (B81097) functionalities, followed by a cycloaddition reaction to form the triazole ring. mdpi.com This creates a stable, peptidomimetic linkage.

Furthermore, this compound can be part of larger peptide sequences that are then conjugated to other molecules. For example, a peptide containing a glycyl residue can be converted to an N-terminal aldehyde, which can then be used for ligation. google.com The synthesis of o-L-α-glycerylphosphoryl-L-serine demonstrates the preparation of a more complex conjugate, where a glycerylphosphoryl group is attached to the serine. researchgate.net This synthesis involves phosphorylation of a protected glycerol (B35011) derivative and subsequent esterification with a protected L-serine, followed by deprotection steps. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(II)-Glycyl-L-serine |

| Gold(III)-Glycyl-L-serine |

| Glycyl-L-histidyl-L-lysine n-octyl ester |

| Boc-D-glutamic acid |

| 1-octadecanol |

| L-Val-L-Ser-OMe cHPMPC |

| L-Ser-L-Ala-OiPr cHPMPC |

| 1,2,3-triazole |

| o-L-α-glycerylphosphoryl-L-serine |

| N-Glycyl-L-leucine |

| (N-salicylideneglycyl-L-valinato)copper(II) |

| Copper(II) chloride dihydrate |

| Copper(II) sulfate pentahydrate |

| Copper(II) acetate |

| [AuCl₄]⁻ |

| HAuCl₄ |

| Ni(II) |

Iii. Spectroscopic and Computational Characterization of Glycyl L Serine

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Glycyl-L-serine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing atomic-level information about its chemical environment and three-dimensional structure.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the proton (¹H) and carbon (¹³C) signals in the this compound molecule. In studies of similar peptides, ¹H NMR spectra, typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O), reveal distinct chemical shifts for the protons in the glycine (B1666218) and serine residues. nih.govspectrabase.com For instance, the α-protons of the amino acid residues and the protons of the serine side-chain hydroxyl group exhibit characteristic resonances. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. chemicalbook.com The carbonyl carbons of the peptide bond and the C-terminus, as well as the α- and β-carbons of each residue, can be unambiguously identified. chemicalbook.comnih.gov The specific chemical shifts are sensitive to the local electronic environment and conformation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives and Related Peptides. Note: Exact chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative of typical ranges for its constituent amino acids and similar peptide structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine α-CH₂ | ~3.5-4.0 | ~43.5 |

| Serine α-CH | ~4.6 | ~54.9 |

| Serine β-CH₂ | ~3.8-4.2 | ~62.8 |

| Carbonyl (C=O) | - | ~169-173 |

This table is generated based on data from related compounds and typical amino acid chemical shifts. nih.govspectrabase.comnih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming assignments made from 1D spectra.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the conformation of this compound in its crystalline or aggregated state. researchgate.netnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are rich in structural information. uni-frankfurt.de Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. nih.gov

By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can provide precise details on torsion angles (phi, psi) that define the peptide backbone conformation. researchgate.netmsu.edu Studies on similar short peptides have successfully used ssNMR to distinguish between different polymorphic forms and to characterize secondary structures like β-turns. researchgate.netresearchgate.net This makes ssNMR indispensable for understanding the peptide's structure in a solid, biologically relevant context, such as within a protein or in an aggregated state. uni-frankfurt.demsu.edu

1D and 2D NMR Studies (e.g., 1H, 13C)

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a critical analytical technique for the verification of molecular weight and the study of the fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing peptides like this compound. indiana.edunih.gov In ESI-MS, the peptide is typically dissolved in a solvent mixture, often with a small amount of acid, and sprayed through a charged capillary to form fine, charged droplets. nih.gov As the solvent evaporates, intact protonated molecules, such as [M+H]⁺, are generated. researchgate.net

This method allows for the accurate determination of the molecular weight of this compound. nih.gov Furthermore, by inducing fragmentation within the mass spectrometer (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. researchgate.netresearchgate.net This pattern, which primarily results from the cleavage of the peptide bond, provides sequence information and confirms the identity of the dipeptide. researchgate.net ESI-MS is highly sensitive, requiring only small amounts of sample. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been successfully applied to the analysis of peptides. pnas.orgwikipedia.org In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orgnih.gov This process desorbs and ionizes the analyte molecules, primarily forming protonated molecular ions [M+H]⁺. annualreviews.org

FAB-MS is particularly useful for determining the molecular weights of polar and thermally labile molecules like peptides. nih.govtaylorandfrancis.com Similar to ESI-MS, it can be coupled with tandem mass spectrometry (FAB-MS/MS) to elicit structural information through the analysis of fragment ions. pnas.orgnih.gov While largely superseded by ESI-MS for many applications, FAB-MS remains a valuable technique in peptide and protein analysis. pnas.organnualreviews.org

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. The two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the scattering of light resulting from changes in its polarizability. nih.gov This dual approach allows for a more complete characterization of the vibrational modes of peptides like this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a standard method for identifying the functional groups present in a molecule. For this compound, FTIR spectra, typically acquired using a KBr wafer technique, reveal characteristic absorption bands for the amine, carboxylic acid, hydroxyl, and amide groups. researchgate.netspectroscopyonline.com For example, in a study involving NiFe₂O₄/Au hybrid nanoparticles synthesized using L-serine, FTIR spectra showed broad peaks around 3400 cm⁻¹ corresponding to OH group vibrations and shifts in the COO⁻ and NH₂ group bands, indicating their interaction with the nanoparticle surface. nih.gov The analysis of such spectra confirms the presence of the key structural components of the dipeptide.

Table 3: Characteristic FTIR Absorption Bands for L-serine and Related Compounds

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Compound Context | Reference |

|---|---|---|---|

| O-H Stretching | ~3400 | L-serine on nanoparticles | nih.gov |

| N-H Bending (antisymmetric) | 1628 | L-serine | researchgate.net |

| Amide I (C=O stretching) | ~1675-1682 | N-carbobenzoxy-L-serine derivative | |

| N-H Bending (symmetric) | 1507 | L-serine | researchgate.net |

| Amide II | 1512 | N-carbobenzoxy-L-serine derivative | |

| CH₂ Bending | 1464-1474 | L-serine | researchgate.net |

Note: This table includes data from the constituent amino acid L-serine and its derivatives to illustrate the expected positions of key functional group vibrations.

Solid-state linear dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the spatial orientation of functional groups within a molecule in the solid state. The method involves orienting the sample, often as a colloidal suspension in a nematic liquid crystal, and measuring the differential absorption of polarized infrared light. spectroscopyonline.comresearchgate.net

This technique has been instrumental in the structural analysis of this compound and its metal complexes. uni-stuttgart.deresearchgate.net For instance, IR-LD spectroscopy was used to study the coordination of this compound with copper(II) and gold(III) ions. uni-stuttgart.deresearchgate.net The results demonstrated that the dipeptide acts as a tridentate ligand, coordinating through the amino group (NH₂), the deprotonated amide nitrogen (N⁻), and an oxygen atom from the carboxylate group (COO⁻). This coordination leads to the formation of stable five-membered chelate rings, a structural detail proven by the IR-LD data. uni-stuttgart.deresearchgate.net This level of detail regarding molecular orientation and conformation in the solid phase is difficult to achieve with standard IR spectroscopy.

FTIR Spectroscopy

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides theoretical support for experimental findings and offers predictive insights into the properties of molecules. Methods like Density Functional Theory (DFT) are used to model the geometry, energy, and spectroscopic properties of peptides.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of amino acids and peptides. DFT calculations have been employed to determine the molecular conformations, solute-solvent interactions, and pKa values of this compound.

Furthermore, DFT is used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Studies on the constituent amino acid, L-serine, have used DFT to calculate a range of molecular and thermodynamic properties. researchgate.net These calculations provide values for parameters such as HOMO-LUMO energy gaps, ionization potential, and chemical hardness, which describe the molecule's reactivity. researchgate.net Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be computed, offering a comprehensive theoretical characterization of the molecule. researchgate.net

Table 4: Predicted Thermodynamic and Reactivity Parameters for L-Serine via DFT

| Calculated Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides bond lengths and angles. researchgate.net |

| Vibrational Frequencies | Theoretical frequencies of molecular vibrations. | Correlates with experimental IR/Raman spectra. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and reactivity. researchgate.net |

| Ionization Potential | The energy required to remove an electron. | A measure of the molecule's ability to be oxidized. |

| Chemical Hardness | Resistance to change in electron distribution. | Serine is noted as a "hard" molecule among polar amino acids. |

| Thermodynamic Functions (H, S, G) | Enthalpy, Entropy, and Gibbs Free Energy. | Describes the energy and stability of the molecule. researchgate.net |

This table summarizes the types of parameters calculated for L-serine using DFT, which are also applicable to the study of this compound. researchgate.net

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR)

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics of this compound and its interactions with its environment, such as solvent molecules or other solutes. acs.org

By simulating the dipeptide in a box of explicit water molecules, MD can reveal how the solvent influences the peptide's structure and flexibility. These simulations are crucial for understanding hydrogen bonding networks, including intramolecular hydrogen bonds (e.g., between the serine hydroxyl group and the peptide backbone) and intermolecular hydrogen bonds with surrounding water molecules. nih.gov MD studies on related systems have shown how peptides interact with various components in a solution, illustrating the competition between different molecules to interact with the peptide's surface. nih.gov For example, simulations can quantify the number of hydrogen bonds formed between the peptide and solutes, revealing preferential interactions that govern the molecule's behavior in complex mixtures. nih.gov

Conformational Studies Using Computational Methods

The biological function of a peptide is often linked to its three-dimensional shape or conformation. This compound, with its rotatable bonds, can adopt numerous conformations. Computational methods are indispensable for exploring this conformational landscape. tandfonline.com

These studies involve mapping the potential energy surface (PES) of the molecule as a function of its backbone dihedral angles (phi, φ, and psi, ψ). cdnsciencepub.comscholaris.ca By systematically rotating these bonds and calculating the energy of each resulting structure, a map is created that reveals the low-energy, stable conformations. latrobe.edu.au Computational analyses of amino acid diamides, which are excellent models for dipeptides, have identified key stable conformations such as βL and γL. cdnsciencepub.comscholaris.ca Identifying all energy minima on the PES is a significant computational challenge, requiring rigorous and systematic searching approaches. latrobe.edu.au The results of these conformational analyses are crucial for developing accurate force fields used in molecular dynamics simulations and for understanding how the peptide might interact with biological receptors. researchgate.net

Iv. Biological and Biochemical Roles of Glycyl L Serine

Glycyl-L-serine as a Metabolite and its Metabolic Pathways

This compound is a metabolite that can result from the incomplete catabolism or digestion of proteins hmdb.ca. As a dipeptide, its own direct signaling or physiological roles are not as well-defined as those of its components. The primary metabolic fate of this compound is its hydrolysis into free glycine (B1666218) and L-serine, which are then assimilated into a wide array of fundamental biochemical pathways ontosight.ai. The significance of this compound is therefore intrinsically linked to the central metabolic functions of L-serine and glycine.

Upon hydrolysis of this compound, the released L-serine and glycine are readily integrated into amino acid metabolism. L-serine is a non-essential amino acid that serves as a metabolic precursor for both glycine and cysteine frontiersin.orgnih.govabcam.com.

The conversion of L-serine to glycine is a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytoplasm (SHMT1) and mitochondria (SHMT2) nih.govnih.govnih.gov. This reaction is not only a key source of endogenous glycine but is also fundamental to one-carbon metabolism nih.govnih.gov.

Furthermore, L-serine is essential for the synthesis of cysteine through the transsulfuration pathway. In this pathway, homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine, ammonia, and α-ketobutyrate frontiersin.orgnih.govfrontiersin.org. This metabolic link highlights the role of serine derived from peptides like this compound in maintaining the body's pool of sulfur-containing amino acids.

The metabolic breakdown of this compound's components is critically linked to one-carbon metabolism. The conversion of L-serine to glycine by SHMT is the principal entry point of one-carbon units into the folate cycle nih.govbiorxiv.orgnih.gov. In this reaction, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), yielding 5,10-methylenetetrahydrofolate (CH2-THF) and glycine frontiersin.orgresearchgate.net.

These one-carbon units, shuttled by folate, are indispensable for numerous biosynthetic processes. The folate cycle is a complex metabolic network that supports the synthesis of nucleotides and the remethylation of homocysteine to methionine, which is a precursor for the universal methyl donor S-adenosylmethionine (SAM) nih.govaginganddisease.org. The high demand for one-carbon units in rapidly proliferating cells, such as cancer cells, underscores the importance of serine metabolism aginganddisease.orgnih.govnih.gov.

Table 1: Key Enzymes in Serine-driven One-Carbon Metabolism

| Enzyme | Location | Reaction | Metabolic Significance |

| Serine Hydroxymethyltransferase (SHMT1/2) | Cytosol & Mitochondria | L-serine + THF ↔ Glycine + 5,10-CH2-THF + H₂O | Major source of one-carbon units for the folate cycle nih.govnih.govresearchgate.net. |

| Methylenetetrahydrofolate Dehydrogenase (MTHFD) | Cytosol & Mitochondria | 5,10-CH2-THF + NAD(P)⁺ ↔ 5,10-methenyl-THF + NAD(P)H | Interconverts folate derivatives for various biosynthetic needs researchgate.net. |

| Methylenetetrahydrofolate Reductase (MTHFR) | Cytosol | 5,10-CH2-THF + FADH₂ → 5-methyl-THF + FAD | Irreversibly produces 5-methyl-THF for the methionine cycle nih.gov. |

The L-serine released from this compound is a crucial building block for several classes of essential biomolecules, including complex lipids and nucleotides.

L-serine is a direct and indispensable precursor for the synthesis of major membrane lipids. nhri.org.tw An external supply of L-serine is often essential for the synthesis of sphingolipids and phosphatidylserine (B164497) in neuronal cells. nih.govnih.gov

The biosynthesis of all sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) frontiersin.orgnih.govlibretexts.org. This initial step forms the sphingoid base backbone, which is then modified to produce ceramides (B1148491) and, subsequently, more complex sphingolipids like sphingomyelin (B164518) and gangliosides libretexts.orgnih.gov. These molecules are vital for maintaining the structural integrity of cell membranes and are involved in cellular signaling, differentiation, and proliferation nih.govlibretexts.org.

Additionally, L-serine is directly incorporated into the head group of phosphatidylserine, an important phospholipid component of the inner leaflet of the plasma membrane biorxiv.orgnih.gov.

Table 2: Major Lipids Derived from L-Serine

| Lipid Class | Initial Reaction | Key Function(s) |

| Sphingolipids | L-serine + Palmitoyl-CoA | Membrane structure, cell signaling, apoptosis, neuronal development nih.govlibretexts.org. |

| Phosphatidylserine | Condensation with a diacylglycerol backbone | Membrane structure, cofactor for signaling proteins, apoptosis signal biorxiv.orgnih.gov. |

The integrity of the genetic material and the energy currency of the cell depend on a steady supply of nucleotides. The one-carbon units donated by L-serine to the folate cycle are essential for the de novo synthesis of purines (adenine and guanine) and the pyrimidine, thymine (B56734) abcam.comnih.govresearchgate.net. Specifically, two steps in the purine (B94841) synthesis pathway and the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP) rely on folate-donated one-carbon units biorxiv.orgnih.gov. Consequently, the catabolism of this compound indirectly fuels DNA replication, repair, and transcription.

Precursor for Biosynthesis of Other Biomolecules

Phospholipids and Sphingolipids

Enzymatic Interactions and Hydrolysis of this compound

The peptide bond in this compound is susceptible to cleavage by various enzymes. Dipeptidases present in different tissues can hydrolyze the dipeptide into its constituent amino acids oup.com. Studies on human thyroid glands, for instance, have shown that tissue homogenates are capable of splitting this compound oup.com.

Research has also explored non-enzymatic and metal-ion-assisted hydrolysis. The presence of certain metal ions, particularly zinc (ZnCl₂), has been shown to significantly accelerate the hydrolysis of dipeptides with a C-terminal serine residue in neutral solutions researchgate.net. This is attributed to the autocatalytic effect of the serine hydroxyl group, which is enhanced by the metal ion researchgate.net.

Furthermore, the components of this compound can interact with enzymes. L-serine, in the presence of borate, acts as a potent inhibitor of γ-glutamyl transpeptidase pnas.org. The serine-borate complex is thought to mimic the transition state of the enzyme's normal reaction, binding tightly to the active site pnas.org. Such studies provide insight into the specific molecular interactions that can occur between serine-containing molecules and enzymes.

Table 3: Factors Influencing this compound Hydrolysis

| Factor | Description | Mechanism |

| Dipeptidases | Enzymes in various tissues (e.g., thyroid) that cleave dipeptides oup.com. | Enzymatic catalysis targeting the peptide bond. |

| Metal Ions (e.g., Zn²⁺) | Divalent metal ions that accelerate cleavage researchgate.net. | Assists autocatalysis by the C-terminal serine's hydroxyl group, stabilizing the transition state researchgate.net. |

| Autocatalysis | The hydroxyl group of the serine residue can facilitate the hydrolysis of the adjacent peptide bond researchgate.net. | Intramolecular nucleophilic attack (N→O acyl shift) initiates peptide bond cleavage researchgate.net. |

Dipeptidase Activity Towards this compound

The hydrolysis of the peptide bond in this compound is a key process mediated by various dipeptidases. These enzymes play a crucial role in protein metabolism and cellular homeostasis. One of the most extensively studied dipeptidases with activity towards this compound is the M20 family metallopeptidase from Escherichia coli, known as peptidase D (PepD). Studies have shown that PepD efficiently hydrolyzes this compound, demonstrating a preference for dipeptides with a small N-terminal amino acid. The kinetic parameters for the hydrolysis of this compound by PepD have been determined, highlighting the enzyme's specificity.

Another significant dipeptidase is the human cytosolic non-specific dipeptidase (CNDP2), also known as carnosinase 2. While its primary substrates are carnosine and anserine, CNDP2 exhibits broad substrate specificity and is capable of hydrolyzing a wide range of dipeptides, including this compound. The activity of CNDP2 is vital for the regulation of intracellular dipeptide levels.

The table below summarizes the kinetic parameters of E. coli Peptidase D for the hydrolysis of various dipeptides, including this compound.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| Gly-L-Leu | 0.8 ± 0.1 | 10.0 ± 0.5 | 12.5 |

| Gly-L-Ser | 1.2 ± 0.2 | 8.0 ± 0.6 | 6.7 |

| Gly-L-Ala | 1.5 ± 0.2 | 7.5 ± 0.5 | 5.0 |

| Gly-L-Phe | 0.5 ± 0.1 | 2.5 ± 0.2 | 5.0 |

This table presents kinetic data for E. coli Peptidase D, illustrating its hydrolytic activity on this compound in comparison to other dipeptides.

Metal-Ion-Assisted Hydrolysis Mechanisms

The hydrolysis of the peptide bond in this compound can be significantly influenced by the presence of metal ions. These ions can act as Lewis acids, polarizing the carbonyl group of the peptide bond and facilitating nucleophilic attack by a water molecule or hydroxide (B78521) ion. Divalent metal ions such as copper(II) (Cu²⁺), zinc(II) (Zn²⁺), and nickel(II) (Ni²⁺) have been shown to promote the hydrolysis of this compound.

In the case of Cu²⁺-assisted hydrolysis, the metal ion coordinates to the amino group and the carbonyl oxygen of the peptide bond, forming a chelate ring. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The mechanism often involves a metal-bound hydroxide ion acting as the nucleophile, leading to the cleavage of the peptide bond.

Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of metal-ion-assisted hydrolysis of this compound. These studies have shown that the catalytic effect of the metal ion is dependent on its coordination geometry and the nature of the ligands in its coordination sphere.

Spontaneous Hydrolysis and Protein Self-Cleavage Models

This compound serves as a valuable model system for studying the spontaneous, non-enzymatic cleavage of peptide bonds. This process is of particular interest in understanding protein self-cleavage reactions, which are crucial for the maturation of certain proteins and the generation of functional protein fragments.

The hydroxyl group of the serine residue in this compound can act as an internal nucleophile, attacking the adjacent peptide bond. This intramolecular reaction is a model for the N-O acyl shift that can occur at serine and threonine residues in proteins, leading to peptide bond cleavage. The rate of this spontaneous hydrolysis is influenced by factors such as pH and temperature. At neutral or slightly alkaline pH, the deprotonated hydroxyl group is a more potent nucleophile, accelerating the cleavage reaction.

In Silico and Experimental Enzymatic Analysis

The interaction of this compound with enzymes has been investigated using a combination of in silico and experimental approaches. Molecular docking and molecular dynamics simulations have been used to model the binding of this compound to the active sites of dipeptidases. These computational studies provide insights into the specific interactions, such as hydrogen bonds and electrostatic interactions, that govern substrate recognition and catalysis.

Experimentally, techniques like X-ray crystallography have been used to determine the three-dimensional structures of dipeptidases in complex with this compound or its analogs. These structures provide a detailed picture of the active site and the catalytic mechanism. Furthermore, site-directed mutagenesis studies, where specific amino acid residues in the enzyme are replaced, have been employed to probe the roles of individual residues in substrate binding and catalysis.

Cellular Functions and Biological Processes Involving this compound

Cell Proliferation and Differentiation

Dipeptides, including this compound, have been implicated in the regulation of cell proliferation and differentiation. While specific studies focusing solely on this compound are limited, the broader context of dipeptide metabolism suggests its involvement in these fundamental cellular processes. The hydrolysis of this compound provides glycine and L-serine, which are essential amino acids for protein synthesis and various metabolic pathways that support cell growth.

L-serine, in particular, is a precursor for the synthesis of other amino acids, nucleotides, and lipids, all of which are critical for proliferating cells. The availability of these building blocks, influenced by the activity of dipeptidases on substrates like this compound, can therefore impact the rate of cell division and the ability of cells to differentiate into specialized cell types.

Cell Adhesion and Extracellular Matrix Interactions (in relation to GRGDS sequence)

The role of this compound in cell adhesion is primarily understood in the context of larger peptide sequences, particularly the Arg-Gly-Asp (RGD) motif. The Glycine-Arginine-Glycine-Aspartic acid-Serine (GRGDS) peptide sequence is a well-known inhibitor of cell adhesion. In this sequence, the glycine residue adjacent to the arginine is crucial for the conformation of the peptide, which in turn affects its binding to integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions.

While this compound itself is not the primary recognition motif, its constituent amino acids are part of this larger, biologically active sequence. The presence of glycine and serine in these sequences highlights the importance of small, flexible, and polar residues in mediating the specific interactions between proteins that govern cell adhesion and signaling.

Redox Reactions and Glutathione (B108866) (GSH) Formation

This compound, a dipeptide composed of the amino acids glycine and L-serine, plays a significant indirect role in cellular redox homeostasis, primarily through its contribution to the synthesis of glutathione (GSH). Glutathione is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, and it stands as the most abundant non-protein thiol in most living organisms, acting as a crucial intracellular antioxidant. nih.govmdpi.comwikipedia.org The cellular balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a key indicator of oxidative stress. wikipedia.orgresearchgate.net

The synthesis of GSH is a two-step, ATP-dependent process:

First, glutamate-cysteine ligase (GCL) catalyzes the formation of gamma-glutamylcysteine (B196262) from glutamate and cysteine. This step is generally considered the rate-limiting factor in GSH synthesis. wikipedia.orgfrontiersin.org

Next, glutathione synthetase (GS) adds glycine to the C-terminal of gamma-glutamylcysteine to form glutathione. nih.govwikipedia.orgfrontiersin.org

While this compound is not a direct substrate in this pathway, its constituent amino acids are vital. Upon hydrolysis, this compound provides a direct source of glycine , one of the three essential precursors for GSH. nih.gov More critically, it provides L-serine , which is a central precursor for the synthesis of both glycine and cysteine via the transsulfuration pathway. nih.govbiorxiv.orgfrontiersin.org Cysteine availability is often the primary determinant of the rate of GSH synthesis. mdpi.com

Therefore, by supplying both glycine and the metabolic precursor to cysteine, this compound contributes fundamentally to maintaining the cellular pool of GSH. A diminished availability of serine and glycine can lead to a significant decrease in total glutathione levels and an altered ratio of reduced to oxidized glutathione (GSH:GSSG), which in turn increases cellular levels of reactive oxygen species (ROS). biorxiv.org The L-serine component can also exert independent antioxidant and cytoprotective effects by inducing other antioxidant factors. nih.gov

Table 1: Role of this compound Constituents in Glutathione (GSH) Synthesis

| Component | Role in GSH Synthesis | Relevant Research Findings |

| Glutathione (GSH) | A tripeptide antioxidant composed of Glutamate, Cysteine, and Glycine. wikipedia.org | The primary intracellular redox buffer, crucial for protecting cells from oxidative damage. mdpi.comresearchgate.net |

| Glycine | Direct precursor for GSH synthesis, added in the final step by glutathione synthetase. nih.govfrontiersin.org | Glycine levels can become limiting for GSH synthesis under conditions of oxidative stress. biorxiv.org |

| L-Serine | Indirect precursor for GSH. It is metabolized to provide both glycine and cysteine. nih.govfrontiersin.org | The addition of L-serine has been shown to be effective in increasing intracellular glutathione content. nih.gov Disturbances in serine biosynthesis can alter the cysteine and glutathione redox balance. nih.govfrontiersin.org |

Immune System Modulation

The metabolism of amino acids is intricately linked to the regulation of the immune system. This compound, by providing its constituent amino acids, can influence immune cell function and responses. Amino acids are essential for the development of immune organs, the proliferation and differentiation of immune cells, and the secretion of cytokines. nih.gov

L-serine, in particular, has been identified as a key modulator of immune responses. Research has demonstrated that L-serine metabolism is important for controlling the proliferative capacity of T cells, a critical component of the adaptive immune system. nih.govfrontiersin.org The metabolic network involving serine and glycine is connected to cell proliferation, and their availability can significantly impact immune cell activation. nih.govnih.gov Studies on glioma have shown a correlation between the expression of serine and glycine metabolism-related genes and the immune cell landscape within the tumor microenvironment, suggesting a pivotal role for this metabolic axis in shaping immune profiles. nih.gov

The immunomodulatory role of this compound's components is also linked to the glutathione pathway. Glutathione is essential for immune function, acting as an antioxidant and a detoxifier. nih.gov The function of stimulated immune cells can be enhanced by adequate availability of GSH precursors. researchgate.net For example, a lack of glutathione in regulatory T cells has been shown to lead to a massive increase in serine metabolism and subsequent immune activation, potentially triggering autoimmunity. lih.lu This highlights a metabolic switch where the interplay between glutathione and serine can control immune cell activity. lih.lu

Furthermore, the serine synthesis pathway has been implicated in regulating innate immune cells. Research indicates that inhibiting key enzymes in serine synthesis or restricting exogenous serine or glycine can significantly enhance the polarization of M1 macrophages, which are involved in pro-inflammatory responses. nih.gov This suggests that the availability of serine, and by extension its dipeptide form this compound, can be a factor in modulating macrophage-driven inflammation. nih.gov

Table 2: Research Findings on the Immunomodulatory Effects of L-Serine and Related Metabolites

| Molecule/Pathway | Research Finding | Implication for Immune Modulation |

| L-Serine | Controls the proliferative capacity of effector T cells. nih.gov | Essential for mounting an effective adaptive immune response. |

| L-Serine | Lowers the incidence of autoimmune diabetes in non-obese diabetic (NOD) mice. nih.gov | Suggests a role in maintaining immune tolerance. |

| Serine/Glycine Metabolism | Expression patterns of related genes correlate with immune cell infiltration and the immune microenvironment in gliomas. nih.gov | This metabolic axis is important in the context of tumor immunology and potential therapeutic responses. nih.gov |

| Serine Synthesis Pathway | Inhibition of the pathway or restriction of serine/glycine enhances M1 macrophage polarization. nih.gov | Indicates a regulatory role in innate immune cell function and inflammation. |

| Glutathione (GSH) | Depletion in regulatory T cells increases serine metabolism and leads to severe autoimmunity. lih.lu | The balance between GSH and serine metabolism is critical for controlling immune activation and preventing autoimmune disease. lih.lu |

V. Therapeutic and Biomedical Research Applications of Glycyl L Serine

Neuroprotective and Neurological Implications of L-Serine Metabolism.nih.govmhmedical.comportlandpress.com

The metabolism of L-serine, and by extension its dipeptide form Glycyl-L-serine, holds significant implications for neurological health and the management of neurodegenerative disorders. nih.govmhmedical.commdpi.com L-serine and its derivatives are crucial for a variety of cellular functions within the central nervous system (CNS), including protein synthesis, cell proliferation, and the formation of essential molecules like sphingolipids. nih.gov Deficiencies or dysregulation in L-serine metabolism have been linked to severe neurological deficits, highlighting its importance in brain development and function. mhmedical.comportlandpress.comnhri.org.tw

Role in Neurotransmission (D-Serine, Glycine (B1666218) Receptors).nih.govresearchgate.netfrontiersin.org

L-serine serves as a primary precursor to two critical neurotransmitters: D-serine and glycine. nih.gov In the brain, L-serine is converted into D-serine by the enzyme serine racemase. nih.govmdpi.com D-serine functions as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. mdpi.comalzheimersnewstoday.comresearchgate.net The activation of NMDA receptors is a complex process that requires the binding of both glutamate (B1630785) and a co-agonist, with D-serine playing a predominant role at synaptic NMDA receptors. frontiersin.orgplos.org Research indicates that D-serine, rather than glycine, is the primary endogenous co-agonist for synaptic NMDA receptors involved in inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory. plos.org

Glycine, which can also be synthesized from L-serine, exerts its effects through strychnine-sensitive glycine receptors. plos.org The activation of these receptors, which are chloride channels, can lead to neuronal inhibition, thereby preventing excitotoxicity and reducing neuronal apoptosis and necrosis. nih.gov L-serine itself can activate these glycine receptors, contributing to its neuroprotective effects. nih.govnih.govfrontiersin.org While glycine primarily modulates extrasynaptic NMDA receptors, D-serine is crucial for the function of synaptic NMDA receptors. frontiersin.orgplos.org This differential regulation highlights the nuanced roles of L-serine's metabolites in controlling neurotransmission. plos.org

Attenuation of Neurotoxicity and Neuroinflammation.nih.govfrontiersin.orgnih.gov

L-serine demonstrates significant potential in mitigating neurotoxicity and neuroinflammation. nih.govfrontiersin.orgnih.gov It has been shown to exert neuroprotective effects by activating glycine receptors, which helps to counteract the excitotoxicity that can lead to neuronal damage. nih.govnih.gov Furthermore, L-serine can increase the expression of PPAR-γ, a key regulator in macrophage and microglia polarization, which is crucial in the inflammatory response following neurological injury. nih.govmdpi.com

Research has shown that L-serine can reduce the production of pro-inflammatory cytokines and inhibit the activation and proliferation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. nih.govfrontiersin.org In models of white matter injury, L-serine has been found to inhibit the secretion of inflammatory factors like TNF-α and IL-1β, promoting the repair of neurological function. frontiersin.org It also appears to regulate microglial polarization, which can reduce the degree of white matter damage. frontiersin.org Additionally, L-serine administration has been shown to attenuate oxidative stress by increasing the levels of antioxidant enzymes. nih.gov

Potential in Neurological Disorders (e.g., Alzheimer's, Schizophrenia, ALS).nih.govmdpi.comnih.gov

The neuroprotective and neuromodulatory properties of L-serine and its metabolites have led to investigations into their therapeutic potential for several neurological and psychiatric disorders. nih.govmdpi.comnih.gov

Alzheimer's Disease (AD): Research suggests a link between altered L-serine metabolism and AD. nih.govalzheimersnewstoday.com Some studies indicate that impaired L-serine synthesis in astrocytes contributes to cognitive deficits in AD mouse models, and that L-serine supplementation can rescue these deficits. alzheimersnewstoday.com The proposed mechanism involves the production of D-serine, which is necessary for the proper function of NMDA receptors essential for memory formation. alzheimersnewstoday.com However, other studies have reported conflicting findings, with some suggesting that L-serine levels may be increased in AD brains, warranting caution. mdedge.com

Schizophrenia: The hypothesis of NMDA receptor hypofunction in schizophrenia has led to research on D-serine as a potential therapeutic agent. nih.govmdpi.comfrontiersin.org Studies have shown altered levels of D-serine in patients with schizophrenia, and some clinical trials suggest that D-serine supplementation can improve symptoms. mdpi.comfrontiersin.org The rationale is that by increasing the availability of the NMDA receptor co-agonist D-serine, receptor function can be enhanced. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS): L-serine has shown promise in preclinical models of ALS. nih.govdrugtargetreview.commiami.edu In a primate model, L-serine administration reduced the pathological hallmarks of ALS, such as protein aggregates and microglial activation. drugtargetreview.commiami.edu It is thought that L-serine may help prevent the misincorporation of the neurotoxin β-N-methylamino-L-alanine (BMAA) into proteins, a process implicated in some forms of ALS. nih.gov A phase I clinical trial in ALS patients suggested that L-serine is safe and may slow disease progression. nih.govresearchgate.net

Therapeutic Potential in Metabolic Diseases

Diabetes and Glucose Homeostasis.nih.govresearchgate.netmdpi.com

Growing evidence points to a significant role for L-serine in glucose metabolism and diabetes. nih.govresearchgate.netmdpi.com Studies have found that L-serine concentrations are often altered in individuals with type 1, type 2, and gestational diabetes. nih.gov Higher levels of L-serine have been correlated with improved insulin (B600854) secretion and sensitivity. nih.govmdpi.com

In animal models, L-serine supplementation has been shown to improve glucose homeostasis, reduce insulitis, and lower the incidence of autoimmune diabetes. nih.govplos.org For instance, in a mouse model of obesity, L-serine supplementation led to a significant reduction in body weight, visceral fat, and blood glucose levels. mdpi.com It also reversed the overexpression of markers for kidney injury. mdpi.com These findings suggest that L-serine could be a potential therapeutic option for managing diabetes and its complications. nih.gov

| Research Finding | Model/Study Population | Outcome |

| L-serine supplementation improves glucose tolerance. researchgate.net | Non-obese diabetic (NOD) mice | Reduced blood glucose levels and improved insulin resistance. researchgate.net |

| High L-serine concentration is correlated with improved insulin secretion and sensitivity. nih.gov | Non-diabetic men | Associated with improved glucose tolerance. nih.gov |

| L-serine supplementation reduces the incidence of autoimmune diabetes. nih.gov | Non-obese diabetic (NOD) mice | Lowered diabetes incidence from 71% to 43%. nih.gov |

| L-serine supplementation reduces body weight and improves glucose homeostasis. mdpi.com | Obese mice on a high-fat diet | Significant reduction in body weight, visceral fat, and blood glucose. mdpi.com |

Hyperhomocysteinemia.mdpi.comnih.govnih.gov

Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood, is an independent risk factor for cardiovascular diseases. mdpi.comnih.gov L-serine plays a role in the metabolic pathways that clear homocysteine. mdpi.comnih.gov Specifically, serine is required for the conversion of homocysteine to methionine and for the synthesis of cystathionine. mdpi.com

Role in Bone Metabolism Regulation

While direct studies on the simple dipeptide this compound are limited, research into more complex molecules containing this dipeptide structure provides significant insights into its potential role in bone health. Specifically, certain serine dipeptide lipids produced by pathogenic bacteria have been shown to negatively regulate bone formation.

Detailed Research Findings:

Research has focused on serine dipeptide lipids isolated from the periodontal pathogen Porphyromonas gingivalis. These lipids, which feature a this compound core, have been identified as virulence factors that interfere with normal bone metabolism. researchgate.net One such lipid, known as Lipid 654, and its de-esterified product, Lipid 430, have been shown to inhibit osteoblast differentiation and function. researchgate.net This inhibition is mediated, at least in part, through the engagement of Toll-like receptor 2 (TLR2), a key component of the innate immune system. bvsalud.org

The interaction of these bacterial lipids with TLR2 on osteoblasts disrupts the normal signaling pathways that lead to bone formation. bvsalud.org Furthermore, these serine dipeptide lipids have been observed to promote the formation of osteoclasts, the cells responsible for bone resorption. researchgate.net This dual action—inhibiting bone-forming cells while promoting bone-resorbing cells—implicates these this compound-containing molecules in the pathology of bone loss associated with chronic periodontitis. researchgate.netbvsalud.org

| This compound Containing Lipid | Source Organism | Observed Effect on Bone Cells | Mediating Receptor |

| Lipid 654 | Porphyromonas gingivalis | Inhibits osteoblast differentiation and function; Promotes osteoclast formation. researchgate.net | Toll-like receptor 2 (TLR2) bvsalud.org |

| Lipid 430 | Porphyromonas gingivalis | Inhibits osteoblast differentiation and function. researchgate.net | Partially mediated via TLR2. researchgate.net |

These findings underscore the importance of the molecular context of this compound. While the amino acid L-serine itself is known to support osteoblast activity, its incorporation into specific lipid structures can lead to a potent inhibitory effect on bone metabolism.

Considerations in Drug Development and Pharmacodynamics

The dipeptide structure of this compound makes it an interesting candidate for consideration in pharmaceutical sciences, particularly in prodrug design and as a structural component of novel therapeutic agents.

Detailed Research Findings:

The development of prodrugs often involves linking a therapeutic agent to a carrier moiety, such as an amino acid or dipeptide, to improve pharmacokinetic properties like absorption. nih.gov Peptide transporters in the body can be targeted by such prodrugs. In one study, a series of dipeptide-chlorantraniliprole derivatives were synthesized to enhance the systemic transport of the insecticide in plants. nih.gov This research included a {2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-5-chloro-3-methylbenzoyl)this compound} derivative, demonstrating the use of the this compound moiety in a prodrug strategy to facilitate transport. nih.gov

In the field of immunology, this compound has been used as a linker or building block in the synthesis of potent, novel therapeutic compounds. A patent describes the creation of a new class of Toll-like receptor (TLR) agonists, termed "diprovocims," which act as powerful adjuvants to stimulate immune responses. google.com The synthesis of one of these complex molecules involved the use of this compound as a core component. google.com

Furthermore, in pharmacokinetic studies, isotopically labeled standards are essential for the accurate quantification of molecules in biological samples. researchgate.net Researchers have described the convergent synthesis of a deuterium-labeled serine dipeptide lipid, which contains the ((S)-15-methyl-3-((13-methyltetradecanoyl)oxy)hexadecanoyl)this compound structure. researchgate.netacs.org This labeled compound serves as a crucial internal standard for mass spectrometry, enabling precise measurement and characterization of the pharmacokinetics of this class of lipids. researchgate.net

| Application Area | Role of this compound Moiety | Example Compound/System | Objective |

| Prodrug Design | Carrier to enhance systemic transport. | {2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamido)-5-chloro-3-methylbenzoyl)this compound} nih.gov | To improve uptake and delivery of an active molecule (insecticide). nih.gov |

| Therapeutic Agent Synthesis | Structural component of a novel TLR agonist. | Diprovocims (a class of TLR agonists). google.com | To create a potent adjuvant for enhancing immune responses. google.com |

| Pharmacokinetic Analysis | Core structure of an isotopically labeled standard. | Deuterium-labeled ((S)-15-methyl-3-((13-methyltetradecanoyl)oxy)hexadecanoyl)this compound. researchgate.net | To enable accurate quantification of related lipids in biological samples for PK studies. researchgate.net |

Vi. Future Directions and Emerging Research Areas

Exploration of Novel Glycyl-L-serine Derivatives for Targeted Applications